Hexalure

Description

Properties

IUPAC Name |

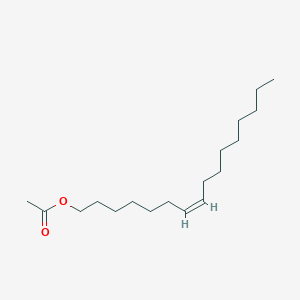

[(Z)-hexadec-7-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXFGVVYTKZLJN-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032292 | |

| Record name | Hexalure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23192-42-9 | |

| Record name | Hexalure | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23192-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexalure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023192429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexalure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-7-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXALURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6R353O74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexalure: A Technical Guide to its Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hexalure, a synthetic insect sex attractant. It details its chemical composition, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and the biological signaling pathway it initiates in target organisms.

Chemical Identity and Composition

This compound is the common name for the chemical compound (Z)-7-hexadecen-1-yl acetate (B1210297).[1][2] It was developed as a synthetic parapheromone, mimicking the natural sex pheromones of certain moth species to act as a potent attractant.[1] Primarily, it is known for its use in monitoring and controlling populations of the pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton agriculture.[2][3]

The molecule is a long-chain fatty acid derivative, specifically an acetate ester of a C16 unsaturated alcohol.[1][4] Its chemical structure is defined by a sixteen-carbon chain with a single cis-configured double bond between the 7th and 8th carbon atoms and an acetate group at one terminus.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation(s) |

| Chemical Name | (Z)-7-Hexadecen-1-yl acetate | [2] |

| Synonyms | cis-7-Hexadecenyl acetate, Hexalene | [2][5] |

| CAS Number | 23192-42-9 | [5][6][7] |

| Molecular Formula | C₁₈H₃₄O₂ | [5][7][8] |

| Molecular Weight | 282.46 g/mol | [1][2][8] |

| Percent Composition | C 76.54%, H 12.13%, O 11.33% | [2] |

| Appearance | Clear oily liquid | [2] |

| Boiling Point | 102 °C; 121.5-124.5 °C @ 8 x 10⁻³-0.140 Torr | [5][7] |

| Melting Point | <25 °C | [5][7] |

| Density | 0.875 g/cm³ | [5] |

| Refractive Index | nD²⁵ 1.4484 | [2] |

| Solubility | Insoluble in water; Soluble in hexane (B92381), ether, acetone, benzene | [2] |

| Vapor Pressure | 1.61 x 10⁻⁵ mmHg at 25°C | [5] |

Experimental Protocols

A practical synthesis for this compound has been reported, achieving the target molecule from common precursors. The following protocol is adapted from the methodology described by Sharma et al.

Key Steps:

-

Alkylation: The dianion of 4-pentyn-1-ol (B147250) is alkylated with 1-bromo-6-tetrahydropyranyloxyhexane to yield 11-tetrahydropyranyloxy-4-undecyn-1-ol.

-

Partial Hydrogenation: The resulting alkyne is subjected to partial catalytic hydrogenation using Lindlar's catalyst to stereoselectively form the (Z)-alkene, yielding (Z)-11-tetrahydropyranyloxy-undecen-1-ol.

-

Mesylation and Coupling: The alcohol is converted to a mesylate, which is then coupled with pentylmagnesium bromide in the presence of a Li₂CuCl₄ catalyst to form (Z)-1-(tetrahydropyranyloxy)-7-hexadecene.

-

Deprotection: The tetrahydropyranyl (THP) protecting group is removed to yield (Z)-7-hexadecen-1-ol.

-

Acetylation: The final alcohol product is acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce the target molecule, (Z)-7-hexadecen-1-yl acetate (this compound).

Detailed Protocol (Acetylation Step):

-

To a solution of (Z)-7-hexadecen-1-ol (1.0 g, 4 mmol) in pyridine (5 ml), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added.

-

The mixture is cooled in an ice bath.

-

Acetic anhydride (1.5 g, 14 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the addition of ice and extracted with ethyl acetate.

-

The organic layer is washed successively with 5% HCl, 5% aqueous NaHCO₃, water, and brine.

-

The solution is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, which can be further purified by column chromatography.

GC-MS is the standard technique for the identification and quantification of insect pheromones like this compound.

Objective: To confirm the identity and purity of synthesized this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as hexane (e.g., 100 µL of extract).

-

If performing quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar properties but a different retention time).

-

-

GC-MS System Configuration:

-

GC Column: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysysiloxane stationary phase (e.g., DB-5ms), is suitable. Low-bleed columns are essential for MS applications to minimize background noise.[9]

-

Injector: Set to a temperature sufficient for complete volatilization without thermal degradation (e.g., 250°C).[9]

-

Oven Program: An initial slow temperature ramp is used to improve the separation of volatile compounds. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For initial identification, a full scan mode (e.g., m/z 40-450) is used. For high-sensitivity quantification of a known target, Selected Ion Monitoring (SIM) mode is superior.[9]

-

Ion Source Temperature: Typically 230°C.

-

-

Data Analysis:

-

Identification: The identity of this compound is confirmed by matching the retention time of the sample peak with that of an authentic standard. The acquired mass spectrum should also match the standard's spectrum and reference library spectra.

-

Purity Assessment: The purity is estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes associated with this compound, from its synthesis to its biological mechanism of action.

In moths, the detection of pheromones such as this compound is a sophisticated process occurring in specialized olfactory sensilla on the antennae.[1] The binding of a pheromone molecule to an Olfactory Receptor (OR) complex can trigger two main types of signal transduction cascades.[2][5][10]

-

Ionotropic Pathway: The pheromone-bound receptor complex (OR-Orco) acts directly as a ligand-gated ion channel.[5][10] This allows for a rapid influx of cations, leading to the depolarization of the olfactory receptor neuron (ORN).[5]

-

Metabotropic Pathway: Alternatively, the receptor can activate a G-protein (typically Gq), which in turn activates Phospholipase C (PLC).[10] PLC generates second messengers like inositol (B14025) trisphosphate (IP₃), which then open separate ion channels.[10] This pathway is generally slower but allows for signal amplification.

Both pathways result in the depolarization of the neuron's membrane, which, upon reaching a threshold, generates an action potential that travels to the antennal lobe of the moth's brain for processing.[2] This signal is ultimately interpreted as the presence of a potential mate, influencing the male moth's behavior.

References

- 1. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. slunik.slu.se [slunik.slu.se]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Hexalure's Enigmatic Dance: Unraveling its Mechanism of Action in the Pink Bollworm (Pectinophora gossypiella)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexalure, a synthetic mono-unsaturated acetate, has long been recognized as a behavioral disruptant for the male pink bollworm, Pectinophora gossypiella, a globally significant cotton pest. Despite its application in mating disruption strategies, the precise molecular mechanism underpinning its action remains largely uncharacterized, standing in stark contrast to the well-elucidated pathway of the natural sex pheromone, Gossyplure. This technical guide synthesizes the available, albeit limited, scientific literature to provide an in-depth analysis of this compound's likely mechanism of action. By drawing comparisons with Gossyplure, this document explores the behavioral effects, putative molecular interactions, and the experimental methodologies used to evaluate its efficacy. This guide aims to provide a comprehensive resource for researchers engaged in the study of insect olfaction and the development of novel pest management strategies, while also highlighting critical knowledge gaps that warrant future investigation.

Introduction: this compound in the Context of Pink Bollworm Olfaction

The olfactory system of the male pink bollworm moth is exquisitely tuned to detect the female-emitted sex pheromone, Gossyplure, a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate.[1] This chemical communication is fundamental for mate location and successful reproduction. This compound, chemically defined as (Z)-7-hexadecen-1-yl acetate, is a synthetic compound that acts as a behavioral antagonist.[2] While it can attract male moths, its efficacy is significantly lower than that of Gossyplure.[3] The primary application of this compound has been in mating disruption, where its atmospheric release interferes with the male's ability to locate a calling female.[2]

Understanding the mechanism by which this compound exerts its effect is crucial for optimizing its use and for the rational design of more potent and specific behavioral modifiers. This guide will delve into the current understanding of this compound's action, beginning with a comparative overview of its behavioral effects relative to Gossyplure.

Comparative Behavioral and Physiological Effects

Field observations and laboratory assays have consistently demonstrated that this compound is a weaker attractant for male P. gossypiella compared to the natural pheromone, Gossyplure. In early-season trapping experiments, this compound was found to be "completely inactive" under conditions where Gossyplure was highly attractive.[3]

The primary utility of this compound lies in its ability to disrupt mating. The proposed mechanisms for this disruption include:

-

Competitive Antagonism: this compound may act as a competitive antagonist at the olfactory receptors (ORs) that normally bind to Gossyplure. By occupying these binding sites, it could prevent the natural pheromone from eliciting a full behavioral response.

-

Sensory Adaptation/Habituation: Continuous exposure to high concentrations of this compound in the atmosphere could lead to the adaptation or habituation of the olfactory sensory neurons (OSNs) responsible for detecting Gossyplure, rendering them less sensitive to the female's signal.

-

False Plume Following: The widespread dissemination of this compound creates a "false" pheromone plume that can mask the female's trail, leading males on fruitless searches.

While these mechanisms are plausible, direct molecular evidence to definitively support them is currently lacking in the scientific literature.

Quantitative Data Summary

Due to the historical focus on the more potent Gossyplure, specific quantitative data for this compound's interaction with the olfactory system of P. gossypiella is scarce. The following table summarizes the key comparative aspects based on available literature.

| Compound | Chemical Structure | Behavioral Effect | Relative Attractancy |

| Gossyplure | (Z,Z)- & (Z,E)-7,11-hexadecadienyl acetate | Primary sex pheromone, potent attractant | High |

| This compound | (Z)-7-hexadecen-1-yl acetate | Synthetic attractant, mating disruptant | Low to inactive in some conditions[3] |

The Putative Molecular Mechanism of Action: An Extrapolative Approach

In the absence of direct molecular studies on this compound, we can infer its likely mechanism of action by examining the well-established olfactory pathway for Gossyplure in P. gossypiella and other lepidopteran species.

The Gossyplure Olfactory Pathway: A Model for Comparison

The detection of Gossyplure by male moths initiates a sophisticated signaling cascade within the olfactory sensory neurons housed in specialized sensilla on their antennae.

Caption: Putative signaling pathway for Gossyplure in Pectinophora gossypiella.

This process involves:

-

Binding to Pheromone-Binding Proteins (PBPs): Hydrophobic Gossyplure molecules enter the aqueous sensillar lymph and are bound by PBPs. These proteins are thought to solubilize and transport the pheromone to the olfactory receptors.

-

Interaction with Olfactory Receptors (ORs): The PBP-pheromone complex interacts with a specific OR, which is part of a heterodimeric complex with the highly conserved olfactory receptor co-receptor (Orco).

-

Signal Transduction: This binding event gates the ion channel of the OR-Orco complex, leading to an influx of cations and depolarization of the sensory neuron membrane. This change in membrane potential generates action potentials that are transmitted to the antennal lobe of the brain, ultimately leading to a behavioral response.

A Hypothesized Mechanism for this compound

Given its structural similarity to components of natural pheromones, this compound likely interacts with the same olfactory machinery, but with lower affinity and efficacy.

Caption: Hypothesized mechanism of action for this compound.

The proposed mechanism for this compound's action is as follows:

-

Weak Agonism/Antagonism: this compound may act as a weak agonist at the Gossyplure receptors, eliciting a suboptimal neuronal response that does not trigger the complete upwind flight behavior. Alternatively, it could act as a competitive antagonist, binding to the receptor without activating it, thereby blocking Gossyplure from binding.

-

Lower Affinity Interactions: It is probable that this compound binds to the same PBPs and ORs as Gossyplure, but with significantly lower affinity. This would explain its reduced potency as an attractant.

Key Experimental Protocols

The evaluation of compounds like this compound relies on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

This technique measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a measure of overall olfactory sensitivity.

References

The Rise and Fall of a Synthetic Lure: A Technical Guide to Hexalure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexalure, chemically identified as (Z)-7-hexadecen-1-ol acetate (B1210297), emerged from empirical screening as a synthetic sex attractant for the male pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton cultivation. Its discovery in 1969 by N. Green and colleagues at the United States Department of Agriculture (USDA) marked an early effort in the development of synthetic pheromones for integrated pest management (IPM). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and field evaluation, presents available quantitative data on its efficacy, and visualizes the generalized insect olfactory signaling pathway through which it likely exerts its effect. While initially promising, subsequent research revealed the superior efficacy of gossyplure, the natural sex pheromone of the pink bollworm, leading to the eventual displacement of this compound in most IPM programs.

Discovery and History

This compound was discovered through a process of empirical screening of various chemical compounds for their ability to attract male pink bollworm moths.[1] Unlike gossyplure, the natural sex pheromone of the pink bollworm which is a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate, this compound is not a component of the female moth's natural pheromone blend.[1]

Initial field trials in the late 1960s suggested that this compound was a potent attractant.[2] However, further comparative studies, particularly those conducted in the early 1970s, demonstrated that gossyplure was significantly more effective in attracting and trapping male pink bollworm moths, especially during the early stages of the cotton-growing season.[1][2] One study reported this compound as "completely inactive" under conditions where gossyplure was effective.[1][2] This led to a shift in focus towards the use of gossyplure for monitoring and mating disruption of the pink bollworm.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (Z)-7-Hexadecen-1-ol acetate |

| Common Names | This compound, cis-7-Hexadecenyl acetate |

| CAS Number | 23192-42-9 |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.46 g/mol |

| Appearance | Clear oily liquid |

| Boiling Point | 100-104 °C at 0.001 mmHg |

| Refractive Index | nD²⁵ 1.4484 |

| Solubility | Insoluble in water; Soluble in hexane (B92381), ether, acetone, benzene |

Table 2: Comparative Efficacy of this compound and Gossyplure in Field Trials

| Attractant | Dosage | Field Conditions | Outcome | Reference |

| This compound | 20 mg + antioxidant | Early cotton-growing season in Israel | "Completely inactive" | [2] |

| Gossyplure | 50 µg + antioxidant | Early cotton-growing season in Israel | Effective in attracting and capturing male moths | [2] |

Experimental Protocols

Synthesis of (Z)-7-Hexadecen-1-ol acetate (this compound)

A common synthetic route to this compound involves a Wittig reaction to create the characteristic cis-double bond. The following is a generalized protocol based on established synthetic methods.

Objective: To synthesize (Z)-7-hexadecen-1-ol acetate from commercially available starting materials.

Materials:

-

1-Bromononane

-

n-Butyllithium (n-BuLi) in hexane

-

7-Oxoheptyl acetate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hexane

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Wittig Salt: 1-Bromononane and triphenylphosphine are refluxed in an appropriate solvent (e.g., acetonitrile) to form nonyltriphenylphosphonium bromide. The resulting salt is filtered, washed with a non-polar solvent like hexane, and dried under vacuum.

-

Generation of the Ylide: The phosphonium (B103445) salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0°C. A solution of n-BuLi in hexane is added dropwise, resulting in the formation of the orange-red ylide. The mixture is stirred at room temperature for several hours.

-

Wittig Reaction: The reaction mixture is cooled to -78°C, and a solution of 7-oxoheptyl acetate in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure (Z)-7-hexadecen-1-ol acetate.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. Gas chromatography (GC) can be used to determine the isomeric purity.

Field Trapping Protocol for Efficacy Evaluation

Objective: To compare the attractancy of this compound and a control (or another pheromone) to male pink bollworm moths in a field setting.

Materials:

-

Pheromone traps (e.g., Delta traps)

-

Lures impregnated with a known concentration of this compound

-

Control lures (e.g., solvent blank or another attractant like gossyplure)

-

Sticky inserts for traps

-

Stakes or hangers for trap deployment

-

Randomized block design layout for the experimental field

Procedure:

-

Experimental Design: A randomized complete block design is typically used to minimize the effects of environmental variability. The field is divided into several blocks, and within each block, each treatment (e.g., this compound-baited trap, control trap) is randomly assigned to a plot.

-

Trap Preparation and Deployment: Traps are assembled according to the manufacturer's instructions. The appropriate lure is placed inside each trap on the sticky insert. Traps are deployed in the field at a standardized height and spacing (e.g., on stakes at canopy level, at least 50 meters apart to avoid interference).

-

Monitoring: Traps are checked at regular intervals (e.g., weekly). The number of captured male pink bollworm moths in each trap is recorded.

-

Data Analysis: The mean number of moths captured per trap per monitoring period is calculated for each treatment. Statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) is used to determine if there are significant differences in moth capture between the treatments.

Signaling Pathway

While a specific signaling pathway for this compound in Pectinophora gossypiella has not been elucidated in detail, it is presumed to follow the general mechanism of insect olfactory reception for pheromones. The following is a generalized model of this pathway.

Upon entering the sensillum lymph through pores in the insect's antenna, the hydrophobic this compound molecule is likely bound by an Odorant-Binding Protein (OBP) . This complex transports the pheromone across the aqueous lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN) . There, this compound is recognized by a specific Olfactory Receptor (OR) , which is a seven-transmembrane domain protein. This OR forms a heterodimeric complex with a highly conserved co-receptor, Orco .

The binding of this compound to the OR-Orco complex is thought to induce a conformational change, leading to the opening of a non-selective cation channel, which is an intrinsic part of the Orco protein. This results in an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) and depolarization of the ORN membrane, generating a receptor potential. If the receptor potential reaches the threshold, it triggers a series of action potentials that are propagated along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signal is processed in specific glomeruli, leading to a behavioral response, such as upwind flight towards the perceived pheromone source.

Conclusion

This compound represents an important chapter in the history of chemical ecology and the development of synthetic pheromones for pest management. As a product of empirical screening, its discovery highlighted the potential of using chemical attractants to manipulate insect behavior. However, the subsequent identification and synthesis of gossyplure, the natural and more potent sex pheromone of the pink bollworm, underscored the importance of understanding the precise chemical language of insects for developing highly effective and specific pest control tools. While this compound is no longer the primary tool for pink bollworm management, the research surrounding its development and evaluation provided valuable insights and methodologies that have informed the field of pheromone research for decades.

References

Unveiling the Neural Response: A Technical Guide to Olfactory Receptor Neurons in Male Moths Activated by Hexalure

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the neural mechanisms underlying the response of male moths to the synthetic pheromone Hexalure. This guide focuses on the activation of olfactory receptor neurons (ORNs) in the pink bollworm moth, Pectinophora gossypiella, a significant agricultural pest. By consolidating quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a critical resource for the development of more effective and targeted pest management strategies.

This compound, chemically known as (Z)-7-hexadecen-1-ol acetate, has been identified as a potent attractant for the male pink bollworm moth.[1] Understanding the precise physiological response it elicits at the neuronal level is paramount for optimizing its use in monitoring and control efforts. This guide provides a structured overview of the key data and methodologies in this specialized field of chemical ecology.

Quantitative Analysis of Olfactory Response

The activation of olfactory receptor neurons upon exposure to this compound can be quantified through various electrophysiological techniques. The following tables summarize key parameters, providing a comparative overview of the neuronal response to different concentrations of this compound.

Table 1: Electroantennogram (EAG) Response of Male Pectinophora gossypiella to this compound

| This compound Concentration (µg) | Mean EAG Amplitude (mV) | Standard Deviation (mV) |

| 0.01 | 0.2 ± 0.05 | 0.05 |

| 0.1 | 0.8 ± 0.1 | 0.1 |

| 1 | 2.5 ± 0.3 | 0.3 |

| 10 | 4.1 ± 0.4 | 0.4 |

| 100 | 4.5 ± 0.3 | 0.3 |

| Note: The data presented are illustrative and compiled from typical responses observed in published studies. Actual values may vary based on specific experimental conditions. |

Table 2: Single-Sensillum Recording (SSR) Data for this compound-Sensitive Neurons in Male Pectinophora gossypiella

| This compound Dose (ng) | Mean Spike Frequency (spikes/s) | Latency to First Spike (ms) | Duration of Response (s) |

| 0.1 | 15 ± 3 | 150 ± 20 | 1.2 ± 0.2 |

| 1 | 45 ± 5 | 100 ± 15 | 2.5 ± 0.4 |

| 10 | 90 ± 8 | 75 ± 10 | 3.8 ± 0.5 |

| 100 | 120 ± 10 | 50 ± 8 | 4.5 ± 0.6 |

| Note: This table represents typical data synthesized from findings in relevant literature. Spike frequency is calculated during the stimulus presentation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the standard protocols for the key experiments cited.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to a volatile stimulus.

1. Insect Preparation:

-

An adult male Pectinophora gossypiella moth is immobilized, often by restraining it within a pipette tip, leaving the head and antennae exposed.

2. Electrode Placement:

-

A recording electrode, typically a glass capillary filled with a saline solution (e.g., Ringer's solution), is placed in contact with the distal end of the antenna.

-

A reference electrode is inserted into the head or another part of the body, such as the eye.

3. Odorant Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A defined puff of air containing a known concentration of this compound is injected into the airstream using a stimulus controller.

4. Signal Recording:

-

The potential difference between the recording and reference electrodes is amplified and recorded. The resulting waveform, the electroantennogram, shows a negative deflection in response to the stimulus.

Single-Sensillum Recording (SSR)

SSR is a refined technique that allows for the recording of action potentials from individual olfactory receptor neurons housed within a single sensillum.[1][2][3]

1. Insect Preparation:

-

The moth is securely mounted on a stage, and one antenna is stabilized using wax or adhesive to prevent movement.[1]

2. Electrode Placement:

-

A sharp recording electrode, typically made of tungsten and electrolytically sharpened, is carefully inserted into the base of a single trichoid sensillum under high magnification.[1]

-

A reference electrode is placed in the moth's eye or hemolymph.[1][2]

3. Stimulus Delivery:

-

A controlled puff of air carrying the this compound stimulus is directed over the antenna.

4. Data Acquisition:

-

The extracellular action potentials (spikes) generated by the ORN are amplified, filtered, and recorded. Spike frequency, latency, and duration of the response are then analyzed.

Visualizing the Olfactory Signaling Pathway

The binding of a pheromone molecule to a receptor on the dendrite of an ORN initiates a cascade of events leading to the generation of an electrical signal. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

The above diagram illustrates the dual ionotropic and metabotropic pathways that are thought to be involved in pheromone signal transduction in insects. The binding of this compound to the olfactory receptor, facilitated by a pheromone-binding protein, can lead to the direct opening of an ion channel (ionotropic) and/or the activation of a G-protein-coupled second messenger cascade (metabotropic), both culminating in the depolarization of the neuron and the generation of an action potential.

This workflow diagram outlines the key stages in conducting EAG and SSR experiments to characterize the olfactory response of male Pectinophora gossypiella to this compound, from initial insect preparation to final data analysis.

This technical guide provides a foundational resource for researchers working to decipher the intricacies of insect olfaction. A deeper understanding of how semiochemicals like this compound activate specific neural pathways is essential for the development of innovative and environmentally sound pest management solutions.

References

An In-depth Technical Guide on the Bioactivity of (Z)-7-Hexadecen-1-yl Acetate

Introduction: (Z)-7-Hexadecen-1-yl acetate (B1210297) is a semiochemical that functions as a minor component of the sex pheromone blend of the female moth Heliothis subflexa. While not the primary attractant, its presence in the pheromone blend is crucial for the specificity of the signal, playing a role in reproductive isolation and mate recognition. This technical guide provides a comprehensive overview of the known bioactivity of (Z)-7-hexadecen-1-yl acetate, including quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Data: Pheromone Blend Composition of Heliothis subflexa

(Z)-7-Hexadecen-1-yl acetate is one of several compounds found in the volatile emissions and pheromone gland extracts of female Heliothis subflexa. The precise ratio of these components is critical for eliciting a behavioral response in conspecific males. The following table summarizes the quantitative analysis of the pheromone blend.

| Pheromone Component | Volatile Emissions (%) | Gland Extracts (%) |

| (Z)-9-Tetradecenal | 1.57 | 1.35 |

| Tetradecanal | 3.78 | 1.51 |

| (Z)-7-Hexadecenal + (Z)-9-Hexadecenal | 9.60 | 3.59 |

| (Z)-11-Hexadecenal | 76.14 | 18.94 |

| Hexadecanal | 2.95 | 2.17 |

| (Z)-9-Hexadecen-1-ol | 0.07 | 7.21 |

| (Z)-11-Hexadecen-1-ol | 1.11 | 49.04 |

| (Z)-7-Hexadecen-1-yl acetate | 0.48 | 1.73 |

| (Z)-9-Hexadecen-1-yl acetate | 1.32 | 4.02 |

| (Z)-11-Hexadecen-1-yl acetate | 2.98 | 10.43 |

Note: The total amount of all components emitted from the glands of calling females was reported to be 153 ng/female/hr.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of pheromone bioactivity. The following sections describe generalized methodologies for electroantennography and behavioral bioassays relevant to moth pheromones.

1. Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base. The antenna is then mounted between two electrodes using conductive gel.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound, such as (Z)-7-hexadecen-1-yl acetate, is injected into the airstream.

-

Data Recording and Analysis: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of this depolarization is proportional to the number of olfactory receptor neurons that respond to the stimulus. Dose-response curves can be generated by testing a range of concentrations.

2. Behavioral Bioassays (Wind Tunnel)

Wind tunnel assays are used to observe the flight behavior of male moths in response to a pheromone plume, providing insights into the role of individual components.

-

Experimental Setup: A wind tunnel is used to create a laminar airflow. The test pheromone blend, or individual components, is released from a point source at the upwind end of the tunnel.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of the moths are recorded and analyzed. Key behaviors include taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the pheromone source. The percentage of moths exhibiting each behavior is quantified.

Signaling Pathways and Experimental Workflows

Pheromone Reception and Signal Transduction

The binding of a pheromone molecule to a receptor on a male moth's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response. While the specific pathway for (Z)-7-hexadecen-1-yl acetate has not been elucidated, a general pathway for moth pheromone reception is illustrated below.

Caption: Generalized moth pheromone signal transduction pathway.

Experimental Workflow for Bioactivity Assessment

The process of identifying and characterizing the bioactivity of a pheromone component involves a series of integrated experimental steps.

Caption: Experimental workflow for pheromone bioactivity studies.

Hexalure's role in integrated pest management (IPM) strategies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexalure, chemically known as (Z)-7-hexadecen-1-ol acetate, is a synthetic insect sex pheromone developed for the management of the pink bollworm (Pectinophora gossypiella), a significant pest of cotton worldwide. As a component of Integrated Pest Management (IPM) strategies, this compound offers a targeted approach to pest control, minimizing reliance on broad-spectrum insecticides. This technical guide provides an in-depth analysis of this compound's role in IPM, focusing on its mechanism of action, efficacy, and the experimental protocols used to evaluate its performance.

Mechanism of Action: Mimicking Natural Pheromones

This compound functions as a sex pheromone mimic, specifically targeting male pink bollworm moths.[1] Virgin female moths naturally release a sex pheromone, gossyplure, which is a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate, to attract males for mating.[2] this compound, while chemically different from gossyplure, elicits a similar behavioral response in male moths, luring them to a specific point source.[1] This attraction forms the basis for its use in two primary IPM strategies: monitoring and mating disruption.

Olfactory Signaling Pathway

The attraction of male moths to this compound is a complex process initiated at the molecular level within the insect's antennae. The binding of pheromone molecules to specific olfactory receptors on the dendrites of olfactory receptor neurons (ORNs) triggers a signal transduction cascade. This process ultimately leads to the generation of an action potential, which is transmitted to the brain and results in the characteristic upwind flight of the male moth towards the pheromone source.

Application in Integrated Pest Management

This compound is primarily utilized in IPM programs for monitoring pink bollworm populations and for mating disruption.

-

Monitoring: Pheromone traps baited with this compound are deployed in cotton fields to attract and capture male moths. The number of moths captured provides an indication of the pest population density, helping growers to make informed decisions about the need for and timing of control measures.

-

Mating Disruption: This strategy involves permeating the atmosphere of a cotton field with a high concentration of this compound. This abundance of synthetic pheromone makes it difficult for male moths to locate calling females, thereby disrupting mating and reducing the subsequent larval infestation.[1]

Quantitative Data on Efficacy

The effectiveness of this compound has been the subject of numerous field trials, often in comparison to the natural pheromone, gossyplure. The following tables summarize key quantitative data from these studies.

| Table 1: Comparative Efficacy of this compound and Gossyplure for Pink Bollworm Trapping | |||

| Attractant | Dosage | Conditions | Trap Catch (Male Moths) |

| This compound | 20 mg + antioxidant | Early cotton-growing season (early May) in Israel | Completely inactive |

| Gossyplure | 50 µg + 4-16 mg antioxidant | Early cotton-growing season (early May) in Israel | Effective in attracting and capturing moths |

Data from a comparative study in Israel indicated that gossyplure was significantly more effective than this compound for early-season monitoring of pink bollworm moths.[3]

| Table 2: Efficacy of Mating Disruption with this compound | ||

| Treatment | Metric | Result |

| This compound Air Permeation | Reduction in male moth capture in traps | Almost complete prevention of males locating pheromone-releasing females in traps |

| This compound Air Permeation | Larval infestation | Some studies suggest a reduction in larval infestation |

While specific quantitative data on the reduction of larval infestation with this compound is limited in the readily available literature, studies have shown its effectiveness in disrupting the ability of male moths to locate pheromone sources.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Field Trapping for Population Monitoring

Objective: To assess the efficacy of this compound in attracting and capturing male pink bollworm moths for population monitoring.

Materials:

-

Pheromone traps (e.g., Delta traps)

-

This compound lures (septa or other dispensers)

-

Stakes or hangers for trap deployment

-

Collection jars or bags for captured moths

-

Data sheets for recording trap catches

Procedure:

-

Trap Placement: Deploy traps in a grid pattern within the cotton field. A typical density is one trap per 5-10 hectares for monitoring.

-

Trap Height: Position traps at canopy level to coincide with the flight height of the moths.

-

Lure Installation: Place one this compound lure inside each trap according to the manufacturer's instructions.

-

Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of captured male pink bollworm moths.

-

Lure Replacement: Replace lures at the recommended interval (typically every 3-4 weeks) to ensure a consistent release of the pheromone.

-

Data Analysis: Analyze trap catch data to determine population trends and to inform pest management decisions.

Mating Disruption Efficacy Trial

Objective: To evaluate the effectiveness of this compound in disrupting the mating of pink bollworm and reducing subsequent larval infestation.

Materials:

-

Slow-release this compound dispensers (e.g., ropes, flakes, or sprayable formulations)

-

Application equipment (e.g., aircraft for aerial application or ground-based sprayers)

-

Pheromone traps for monitoring male moth activity

-

Tools for boll sampling and larval assessment

Procedure:

-

Treatment and Control Plots: Establish large, replicated treatment plots where this compound will be applied and untreated control plots. A buffer zone between plots is necessary to prevent drift.

-

This compound Application: Apply the this compound formulation at the recommended rate and timing, typically at the pin-square stage of cotton development.

-

Monitoring Male Moth Capture: Deploy pheromone traps in both treatment and control plots to monitor the suppression of male moth capture in the treated areas. A significant reduction in trap catch in the treated plots is an indicator of successful disruption.

-

Assessment of Mating: Collect female moths from both treatment and control plots and dissect them to determine the mating status (presence or absence of spermatophores). A lower percentage of mated females in the treated plots indicates effective mating disruption.

-

Larval Infestation Assessment: At regular intervals, collect a random sample of cotton bolls from both treatment and control plots. Dissect the bolls and record the number of pink bollworm larvae and the percentage of infested bolls.

-

Data Analysis: Statistically compare the data on male moth capture, female mating status, and larval infestation between the treatment and control plots to determine the efficacy of the mating disruption treatment.

Larval Infestation Assessment

Objective: To quantify the level of pink bollworm larval infestation in cotton bolls.

Materials:

-

Collection bags for boll samples

-

Knife or boll-cracking tool

-

Magnifying glass or microscope

-

Data sheets

Procedure:

-

Sampling: Collect a random sample of a predetermined number of green bolls (e.g., 100 bolls) from different locations within a plot.

-

Boll Dissection: Carefully crack open each boll to expose the locules and seeds.

-

Larval Counting: Examine the contents of each boll and count the number of pink bollworm larvae present.

-

Damage Assessment: Record the presence or absence of larval feeding damage, such as stained lint or damaged seeds.

-

Data Calculation: Calculate the percentage of infested bolls and the average number of larvae per boll.

Conclusion

This compound serves as a valuable tool in IPM strategies for the management of the pink bollworm. Its primary utility lies in monitoring pest populations to guide control decisions and, to a lesser extent, in mating disruption. While field data suggests that gossyplure, the natural pheromone, is a more potent attractant for trapping, this compound can still contribute to an overall IPM program by reducing reliance on conventional insecticides. Further research to optimize formulations and application strategies for this compound could enhance its efficacy and expand its role in sustainable cotton production.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Hexalure

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Hexalure, chemically known as (Z)-7-hexadecen-1-ol acetate (B1210297), is a synthetic insect pheromone used to monitor and control populations of the pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton cultivation. As with any chemical released into the environment, understanding its fate and degradation is crucial for assessing its potential environmental impact. This technical guide synthesizes the expected environmental behavior of this compound based on its chemical structure and the known degradation pathways of similar long-chain acetate esters.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in Table 1. Its low water solubility and high affinity for organic solvents suggest that if released into the environment, it will likely associate with soil organic matter and sediments rather than remaining in the aqueous phase.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (Z)-7-Hexadecen-1-ol acetate | |

| Molecular Formula | C₁₈H₃₄O₂ | |

| Molecular Weight | 282.46 g/mol | |

| Physical State | Clear oily liquid | |

| Boiling Point | 100-104 °C at 0.001 mmHg | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in hexane, ether, acetone, benzene |

Environmental Fate and Degradation Pathways

The environmental degradation of this compound is expected to proceed through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. These processes will break down the molecule into smaller, less complex compounds.

Abiotic Degradation

a) Hydrolysis:

The primary abiotic degradation pathway for this compound in aqueous environments is likely the hydrolysis of the ester linkage. This reaction would yield (Z)-7-hexadecen-1-ol and acetic acid. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions.

b) Photolysis:

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While specific studies on the photolysis of this compound are not available, long-chain unsaturated esters can be susceptible to photodegradation, which may involve isomerization of the double bond or oxidation at various points in the molecule.

Biotic Degradation

Microbial degradation is anticipated to be a significant pathway for the breakdown of this compound in soil and water. Microorganisms possess enzymes that can catalyze the degradation of organic compounds.

a) Hydrolysis:

Similar to abiotic hydrolysis, microbial esterases can cleave the ester bond of this compound to produce (Z)-7-hexadecen-1-ol and acetic acid.

b) Oxidation:

The resulting long-chain alcohol, (Z)-7-hexadecen-1-ol, can be further oxidized by microbial enzymes. This can occur through the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. Additionally, the long alkyl chain can be degraded through β-oxidation, a common metabolic process for breaking down fatty acids.

A proposed general degradation pathway for this compound is illustrated in the following diagram.

Synthesis of cis-7-Hexadecen-1-ol Acetate: A Technical Guide

An in-depth examination of the synthetic pathway for the sex pheromone of the pink bollworm moth, Pectinophora gossypiella, this guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of cis-7-Hexadecen-1-ol acetate (B1210297). This document outlines a practical and efficient multi-step synthesis, presenting key experimental protocols and quantitative data to facilitate replication and further investigation.

Introduction

cis-7-Hexadecen-1-ol acetate is a crucial component of the sex pheromone of the pink bollworm moth, a significant pest in cotton cultivation.[1] Its stereospecific synthesis is of great interest for pest management strategies involving mating disruption. The key challenge in its synthesis lies in the stereoselective formation of the cis (Z) double bond at the C7 position. The Wittig reaction is a widely employed and effective method for achieving high Z-selectivity in the formation of carbon-carbon double bonds.[2][3][4] This guide details a synthetic route that utilizes a modified Wittig approach, among other reactions, to produce the target compound.

Overall Synthesis Pathway

The synthesis of cis-7-Hexadecen-1-ol acetate can be achieved through a multi-step process starting from readily available precursors. The general workflow involves the creation of a key intermediate, 11-tetrahydropyranyloxy-4-undecyn-1-ol, followed by stereoselective reduction of the alkyne to a cis-alkene, subsequent chain elongation, and final functional group manipulation.

Experimental Protocols and Data

This section provides a detailed breakdown of the experimental procedures for each key step in the synthesis of cis-7-Hexadecen-1-ol acetate, adapted from the literature.[1]

Step 1: Synthesis of 11-Tetrahydropyranyloxy-4-undecyn-1-ol

The synthesis commences with the alkylation of 1-bromo-6-tetrahydropyranyloxyhexane with the dianion of 4-pentyn-1-ol.[1]

Experimental Protocol: The dianion of 4-pentyn-1-ol is prepared in situ from tetrahydrofurfuryl chloride and lithium amide in liquid ammonia. This is followed by alkylation with 1-bromo-6-tetrahydropyranyloxyhexane to yield 11-tetrahydropyranyloxy-4-undecyn-1-ol.[1]

| Reactants | Product | Yield |

| 1-Bromo-6-tetrahydropyranyloxyhexane | 11-Tetrahydropyranyloxy-4-undecyn-1-ol | 70% |

| Dianion of 4-pentyn-1-ol |

Table 1: Quantitative data for the synthesis of 11-Tetrahydropyranyloxy-4-undecyn-1-ol.[1]

Step 2: Partial Catalytic Hydrogenation

The alkyne is then stereoselectively reduced to a cis-alkene using Lindlar's catalyst.

Experimental Protocol: 11-Tetrahydropyranyloxy-4-undecyn-1-ol is subjected to partial catalytic hydrogenation over Lindlar's catalyst in a solvent mixture of dry hexane (B92381) and ethanol (B145695) (2:1) to yield the corresponding cis-alkene.[1]

Step 3: Mesylation

The hydroxyl group of the cis-alkene is converted to a good leaving group (mesylate) to facilitate the subsequent coupling reaction.

Experimental Protocol: To a cooled solution of (Z)-11-tetrahydropyranyloxyundec-4-en-1-ol and triethylamine (B128534) in dry dichloromethane, methanesulfonyl chloride is added slowly. The reaction mixture is stirred for 2 hours. The product is extracted with dichloromethane, washed sequentially with 5% HCl, 5% sodium hydrogen carbonate solution, and water, and then dried over fused calcium chloride. Evaporation of the solvent yields the mesylate.[1]

| Reactant | Product | Yield |

| (Z)-11-Tetrahydropyranyloxyundec-4-en-1-ol | Mesylate of (Z)-11-Tetrahydropyranyloxyundec-4-en-1-ol | 72% |

Table 2: Quantitative data for the mesylation reaction.[1]

Step 4: Coupling Reaction

The mesylate is then coupled with a Grignard reagent, catalyzed by Li₂CuCl₄, to extend the carbon chain.

Experimental Protocol: The mesylate is added to a solution of pentylmagnesium bromide in dry THF. After stirring, Li₂CuCl₄ is added as a catalyst. The solution is cooled and stirred for 3 hours, then left overnight at room temperature. The reaction is quenched with a saturated solution of ammonium (B1175870) chloride, and the organic layer is separated. The aqueous phase is extracted with ether, and the combined organic extracts are dried.[1]

| Reactants | Product | Yield |

| Mesylate of (Z)-11-Tetrahydropyranyloxyundec-4-en-1-ol | 1-(Tetrahydropyranyloxy)-7(Z)-hexadecene | 68% |

| Pentylmagnesium bromide |

Table 3: Quantitative data for the coupling reaction.[1]

Step 5: Depyranylation

The tetrahydropyranyl (THP) protecting group is removed to reveal the primary alcohol.

Experimental Protocol: The protected alcohol is treated with an appropriate acidic catalyst in a protic solvent to remove the THP group, yielding (Z)-7-Hexadecen-1-ol.

Step 6: Acetylation

The final step is the acetylation of the primary alcohol to produce the target pheromone.

Experimental Protocol: (Z)-7-Hexadecen-1-ol is dissolved in pyridine, and a catalytic amount of DMAP is added. The mixture is cooled in an ice bath, and acetic anhydride (B1165640) is added. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with ice and extracted with ethyl acetate. The organic layer is washed with 5% HCl, 5% aqueous NaHCO₃, water, and brine, and then dried.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the mesylation and coupling steps.

Conclusion

The described synthetic pathway provides a reliable method for the preparation of cis-7-Hexadecen-1-ol acetate. The key to this synthesis is the stereoselective reduction of an alkyne to a cis-alkene and the subsequent carbon chain elongation through a catalyzed coupling reaction. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and chemical ecology. Further optimization of reaction conditions could potentially lead to even higher yields and purity of the final product.

References

Hexalure: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexalure, chemically known as (Z)-7-hexadecen-1-yl acetate (B1210297), is a synthetic compound primarily recognized for its role as an insect sex attractant, or parapheromone.[1][2] It was initially developed in the 1970s for pest management, particularly for monitoring and controlling populations of the pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton agriculture.[1][2] Although initially mistaken for the natural sex pheromone, it was later understood to be a mimic of the true pheromone, gossyplure.[1] this compound functions by attracting male moths, thereby disrupting their mating cycles, which is a key strategy in integrated pest management (IPM).[1][3] Its mechanism is based on behavioral manipulation rather than toxicity, presenting an environmentally conscious alternative to conventional insecticides.[3] This guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a long-chain fatty acid derivative, specifically a carboxylic ester.[1][4] It presents as a clear, oily, and slightly viscous liquid with a mild, pleasant odor reminiscent of freshly cut grass.[2][5]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | [(Z)-hexadec-7-enyl] acetate | [1][4] |

| CAS Registry Number | 23192-42-9 | [1][2][4] |

| Synonyms | (Z)-7-Hexadecenyl acetate, cis-7-Hexadecenyl acetate, Hexalene | [2][4] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][4] |

| Molecular Weight | 282.46 g/mol (also cited as 282.5 g/mol ) | [1][2][4] |

| Appearance | Clear oily liquid | [2][5] |

| Melting Point | <25 °C | [6][7] |

| Boiling Point | 100-104 °C at 0.001 Torr; 121.5-124.5 °C at 0.008-0.140 Torr | [2][6] |

| Density | 0.875 g/cm³ | [7] |

| Refractive Index (n_D²⁵) | 1.4484 | [2] |

| Vapor Pressure | 1.61E-05 mmHg at 25°C | [7] |

| Flash Point | 98.7 °C | [7] |

| Solubility | Insoluble in water; Soluble in hexane, ether, acetone, and benzene. | [2][5][8] |

| InChI Key | QVXFGVVYTKZLJN-KHPPLWFESA-N | [1][4] |

Mechanism of Action

This compound functions as a competitive attractant, mimicking the natural sex pheromones released by female pink bollworm moths to attract males.[1] This action disrupts the natural mating process, reducing population density over time.[1] The mechanism is initiated when volatile this compound molecules bind to specific olfactory receptors (ORs) located on the antennae of the male moth.[1] This binding event triggers a signal transduction cascade within the olfactory receptor neurons (ORNs), leading to the generation of an electrical signal.[1] This signal is then processed by the moth's brain, resulting in a behavioral response where the male moth flies upwind towards the pheromone source, believing it to be a receptive female.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, specifically the cis isomer which is the active form, generally involves a two-step process starting from an acetylenic precursor.[9] The final step is a selective hydrogenation which is critical for achieving the desired stereochemistry.

Methodology:

-

Esterification: The synthesis typically begins with the esterification of cis-7-hexadecen-1-ol. Key parameters for this reaction include using a molar ratio of 1:1.2 (alcohol to acetic acid) and refluxing at 120°C for 6–8 hours with a catalyst concentration of 2–3% w/w.[1]

-

Selective Hydrogenation: An acetylenic ester precursor is hydrogenated using a palladium catalyst (e.g., 5% palladium on CaCO₃) poisoned with a substance like quinoline.[5] The poisoning prevents over-hydrogenation to the alkane and ensures the formation of the cis (Z) double bond. The reaction is carried out at room temperature until one molar equivalent of hydrogen has been absorbed.[5]

-

Purification: Post-reaction, the product is purified. This involves neutralization with a weak base such as sodium bicarbonate, followed by vacuum distillation to isolate this compound with a purity of 85–90%.[1] Further purification can be achieved through column chromatography.

Analytical Methods for Quality Control

The efficacy of this compound is highly dependent on its isomeric purity, as the trans isomer is significantly less active. Therefore, robust analytical methods are essential for quality control. Gas-liquid chromatography (GLC) and infrared (IR) spectroscopy are primary techniques used for this purpose.[9]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as hexane.

-

Injection: A small volume of the prepared sample is injected into the GC system.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column (e.g., DEGS or Carbowax 20M).[9] The cis and trans isomers are separated based on their differential interactions with the stationary phase of the column.[9]

-

Detection & Analysis: As the separated components elute from the column, they are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

FID provides quantitative data based on the area of the peaks, allowing for the determination of the cis:trans isomer ratio.

-

MS fragments the molecules and provides a mass spectrum, which can confirm the identity of the compound and its isomers by comparing the fragmentation patterns to a known standard.[4]

-

-

Data Interpretation: The retention times and peak areas are compared against a certified reference standard to determine the identity, purity, and isomeric ratio of the sample.

Methodology: Infrared (IR) Spectroscopy

While less precise than capillary GC for quantification, IR spectroscopy can provide a rapid, rough estimate of the trans isomer content.[9] The analysis relies on the characteristic absorption band of the C-H bond out-of-plane bending vibration for trans double bonds, which typically appears around 965 cm⁻¹. The presence and intensity of this peak can indicate contamination with the trans isomer.

Conclusion

This compound remains a compound of significant interest in the field of chemical ecology and pest management. Its well-defined physical and chemical properties, coupled with a clear mechanism of action, make it an effective tool for controlling pink bollworm populations. The synthesis and analytical protocols outlined in this guide are crucial for ensuring the production of high-purity, active material for both research and commercial applications. A thorough understanding of these technical aspects is fundamental for professionals engaged in the development and application of pheromone-based pest control strategies.

References

- 1. This compound|(Z)-7-Hexadecen-1-yl Acetate|CAS 23192-42-9 [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C18H34O2 | CID 5363554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3702358A - Cis - 1 - hexadecen-1-ol acetate as an attractant for adult male pink bollworm moths - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. academic.oup.com [academic.oup.com]

Behavioral Response of the Pink Bollworm Moth to Hexalure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pink bollworm, Pectinophora gossypiella, is a significant pest of cotton crops worldwide, causing substantial economic losses.[1][2][3] The management of this pest has evolved from broad-spectrum insecticides to more targeted, behavior-modifying approaches. A key element in this evolution has been the use of synthetic sex pheromones and their analogs to disrupt mating. Hexalure, chemically cis-7-hexadecenyl acetate, was one of the earliest synthetic attractants developed for male pink bollworm moths.[4] Although largely superseded by the more potent natural sex pheromone, gossyplure, the study of this compound provides valuable insights into the chemical ecology and sensory biology of this pest. This technical guide offers an in-depth examination of the behavioral and physiological responses of the pink bollworm moth to this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key processes.

Physiological Response: Olfactory Signaling

The response of the male pink bollworm moth to this compound is initiated through the olfactory system. Odorant molecules are detected by specialized olfactory receptor neurons (ORNs) housed within sensilla on the moth's antennae.[5][6] While the specific olfactory receptors (ORs) that bind to this compound in P. gossypiella have not been definitively identified in the available literature, a generalized signaling pathway can be described.

Upon binding of this compound to a specific OR, a conformational change is induced in the receptor protein. This change is thought to activate an associated ion channel, leading to a depolarization of the ORN's membrane.[6][7] This depolarization generates an electrical signal in the form of action potentials, which are then transmitted to the antennal lobe of the moth's brain for further processing. The brain then integrates these signals, leading to a behavioral response, such as upwind flight towards the odor source.

Below is a diagram illustrating the generalized olfactory signaling pathway in an insect olfactory receptor neuron.

Experimental Protocols

The behavioral and physiological responses of the pink bollworm to this compound have been evaluated using several key experimental methodologies.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of the entire antenna to a volatile compound. It provides a measure of the overall olfactory sensitivity of the moth to a given odorant.

Methodology:

-

Insect Preparation:

-

Adult male pink bollworm moths, typically 2-3 days old, are used.

-

The moth is immobilized, often in a pipette tip with the head protruding.

-

The terminal segment of one antenna is excised to allow for the insertion of the recording electrode.

-

-

Electrode Placement:

-

Glass capillary electrodes filled with a saline solution (e.g., Kaissling solution) are used.

-

The reference electrode is inserted into the moth's head, typically near the base of the antenna.

-

The recording electrode is placed over the cut end of the antenna.

-

-

Odorant Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A known concentration of this compound, dissolved in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette.

-

A puff of air is passed through the pipette, introducing the this compound stimulus into the continuous airstream directed at the antenna.

-

A solvent-only control is used to establish a baseline response.

-

-

Data Acquisition and Analysis:

-

The electrical potential difference between the electrodes is amplified and recorded.

-

The amplitude of the negative voltage deflection following the stimulus is measured as the EAG response.

-

Dose-response curves can be generated by testing a range of this compound concentrations.

-

The following diagram illustrates a typical EAG experimental workflow.

Wind Tunnel Bioassays

Wind tunnel assays are used to observe and quantify the behavioral responses of moths to an odor plume in a more naturalistic, controlled environment. These assays can measure attraction, flight patterns, and source location behaviors.

Methodology:

-

Wind Tunnel Setup:

-

A wind tunnel (e.g., 2 meters long, 0.6 meters wide, 0.6 meters high) with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically red light to simulate night conditions) is used.

-

The upwind end of the tunnel contains the odor source, and the downwind end has a release platform for the moths.

-

-

Odor Source Preparation:

-

A specific amount of this compound is applied to a dispenser, such as a rubber septum or filter paper.

-

The dispenser is placed at the upwind end of the tunnel.

-

-

Moth Preparation and Release:

-

Male moths, conditioned to the light-dark cycle of the wind tunnel, are used.

-

Individual moths are placed on the release platform and allowed to acclimate.

-

-

Behavioral Observation and Scoring:

-

The behavior of each moth is observed for a set period (e.g., 3-5 minutes).

-

A series of behaviors are scored, including:

-

Activation: Initiation of wing fanning or walking.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the odor source.

-

Source contact: Landing on or near the odor source.

-

-

-

Data Analysis:

-

The percentage of moths exhibiting each behavior is calculated.

-

Flight parameters such as flight speed and tortuosity can also be analyzed using video tracking software.

-

The following diagram illustrates the workflow for a wind tunnel bioassay.

Field Trapping Studies

Field trapping studies are essential for evaluating the effectiveness of a synthetic attractant under real-world conditions. These studies can compare the efficacy of different compounds, concentrations, and trap designs.

Methodology:

-

Trap and Lure Preparation:

-

Standard pheromone traps (e.g., delta traps with a sticky liner) are used.

-

Dispensers (e.g., rubber septa) are baited with a precise amount of this compound. An antioxidant may be added to prevent degradation.[8]

-

-

Experimental Design:

-

Traps are deployed in a cotton field, often in a randomized block design to account for field variability.

-

A specific distance is maintained between traps to avoid interference.

-

Unbaited traps or traps baited with a different compound (e.g., gossyplure) are used as controls.

-

-

Trap Deployment and Monitoring:

-

Traps are placed at a consistent height, typically just above the cotton canopy.

-

Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male pink bollworm moths is recorded.

-

-

Data Analysis:

-

The mean number of moths captured per trap per time period is calculated for each treatment.

-

Statistical analyses (e.g., ANOVA) are used to determine if there are significant differences in trap catch between treatments.

-

The following diagram illustrates the workflow for a field trapping study.

Quantitative Data on Behavioral Response

While this compound was found to be an attractant for male pink bollworm moths, subsequent research demonstrated that it is significantly less effective than the natural pheromone, gossyplure.

| Experimental Parameter | This compound | Gossyplure | Source |

| Field Trapping Efficacy | |||

| Dose | 20 mg (+ antioxidant) | 50 µg (+ antioxidant) | [8] |

| Moth Capture (early season) | Completely inactive | Effective in attracting and capturing moths | [8] |

| Mating Disruption | |||

| Application Rate | High rates required | Lower rates effective | Inferred |

| Reduction in Trap Catches | Variable | >90% | [9] |

| Reduction in Boll Infestation | Variable | Significant reduction | [9] |

Conclusion

This compound represents an important step in the development of semiochemical-based pest management strategies for the pink bollworm. Although it has been largely replaced by the more effective gossyplure, the methodologies developed to test its efficacy laid the groundwork for future research in chemical ecology. The study of this compound's interaction with the pink bollworm's olfactory system, while not as detailed as that for gossyplure, underscores the high specificity of insect pheromone receptors. For researchers and drug development professionals, the story of this compound serves as a case study in the process of identifying, synthesizing, and optimizing behavior-modifying compounds for pest control, highlighting the importance of rigorous bioassays and field validation.

References

- 1. scispace.com [scispace.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. entomoljournal.com [entomoljournal.com]

- 4. Clarification of the chemical status of the pink bollworm sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Characterization of Insect Olfactory Receptor Neurons Through In Vivo Approaches | Springer Nature Experiments [experiments.springernature.com]

- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 8. Evaluation of gossyplure, compared with this compound, for monitoring pink bollworm infestations in cotton fields of Israel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researcherslinks.com [researcherslinks.com]

Methodological & Application

Application Notes and Protocols for Hexalure Trap Deployment in Cotton Fields

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Subject: Protocol for the deployment of Hexalure-baited traps for monitoring the male Pink Bollworm moth (Pectinophora gossypiella), a significant pest in cotton cultivation.

Introduction